tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

JAK/STAT signaling Autoimmune disease Pim kinase

This (3S,5S) isomer (CAS 951163-61-4) is the exclusive precursor for JAK kinase inhibitors in autoimmune/inflammatory disease research. Its defined stereochemistry eliminates costly chiral separations and ensures correct pharmacophore assembly for potent target binding. Procuring this specific isomer, rather than a racemate or alternative stereoisomer, is non-negotiable for synthesizing validated JAK3 inhibitors.

Molecular Formula C11H22N2O2
Molecular Weight 214.3 g/mol
CAS No. 951163-61-4
Cat. No. B1292688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate
CAS951163-61-4
Molecular FormulaC11H22N2O2
Molecular Weight214.3 g/mol
Structural Identifiers
SMILESCC1CC(CNC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H22N2O2/c1-8-5-9(7-12-6-8)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8-,9-/m0/s1
InChIKeyCNALVHVMBXLLIY-IUCAKERBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (CAS 951163-61-4): A Stereodefined JAK Inhibitor Intermediate for Pharmaceutical Procurement


tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate (CAS 951163-61-4) is a chiral piperidine derivative with a defined (3S,5S) stereochemistry . It is a member of a family of Boc-protected amino-methylpiperidines, characterized by a molecular weight of 214.3 g/mol and the molecular formula C11H22N2O2 . Unlike non-stereodefined or alternative stereoisomers, its primary and unique application is as a key chiral building block in the multi-step synthesis of pyrrolopyrazinylurea-based Janus Kinase (JAK) inhibitors . This specific stereochemistry is non-negotiable for the correct spatial arrangement of the final pharmacophore, which dictates target binding and downstream biological activity [1].

Why Stereochemistry is Critical: Substituting tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate with Other Isomers or Racemates is Inadvisable


The procurement of a specific stereoisomer of tert-butyl (5-methylpiperidin-3-yl)carbamate is not a trivial choice. The four possible stereoisomers—(3S,5S), (3S,5R), (3R,5S), and (3R,5R)—each direct the synthesis toward entirely different therapeutic targets with distinct biological outcomes . For instance, the (3S,5S) isomer (CAS 951163-61-4) is exclusively documented as a precursor for JAK kinase inhibitors used in autoimmune and inflammatory diseases . In contrast, the (3S,5R) isomer is used for Pim kinase inhibitors (cancer) , the (3R,5S) isomer for TLR7/8 antagonists (immune disorders) , and the (3R,5R) isomer for PDK1 inhibitors (cancer) [1]. Generic substitution with a racemic mixture or an incorrect isomer would lead to the synthesis of an unintended or inactive final drug molecule, as the chiral centers dictate the three-dimensional fit into the protein kinase active site [2]. Therefore, the selection of the (3S,5S) stereoisomer is a critical decision point that directly enables the development of a specific class of JAK-targeting pharmaceuticals.

Quantitative Differentiation of tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate vs. Other Stereoisomers and Building Blocks


Target Pathway Specificity: JAK3 Inhibition vs. Pim, PDK1, and TLR7/8 Antagonism

The (3S,5S) stereoisomer (CAS 951163-61-4) is uniquely validated for the synthesis of pyrrolopyrazinylureas that act as JAK inhibitors, with a particular selectivity for JAK3 [1]. Compounds derived from this intermediate exhibit an IC50 of 10 nanomolar or less against JAK3 in in vitro biochemical assays [1][2]. This contrasts sharply with other isomers, which are used to synthesize inhibitors for entirely different kinase targets .

JAK/STAT signaling Autoimmune disease Pim kinase PDK1 TLR7/8 Cancer therapy

Comparative Physicochemical and Safety Profile of (3S,5S) Isomer

While the (3S,5S) isomer (CAS 951163-61-4) shares many physicochemical properties with its stereoisomers, it has a specific hazard classification that can differ from other protected piperidines. It is classified with H315 (Causes skin irritation) . In contrast, the closely related compound tert-butyl (piperidin-4-ylmethyl)carbamate carries a more severe H314 hazard code (Causes severe skin burns and eye damage) [1]. This highlights the importance of selecting the correct isomer not only for its synthetic utility but also for managing laboratory and process safety protocols.

Medicinal Chemistry ADME Properties Safety Data

Lipophilicity (XLogP3) as a Metric for Downstream Drug-Like Properties

The predicted partition coefficient (XLogP3) for tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate is 1.5 . This value, determined by its specific molecular structure, indicates a favorable balance between lipophilicity and hydrophilicity, which is a critical parameter for the drug-likeness of the final JAK inhibitor. The (3S,5S) and (3S,5R) stereoisomers share the same XLogP3 value of 1.5 , while their base LogP is reported as 2.23 . This consistency across isomers highlights that while they share fundamental physicochemical properties, their divergent biological applications stem solely from their three-dimensional stereochemistry, underscoring that selection must be based on synthetic utility rather than physical property optimization.

Lipinski's Rule of Five Drug Design ADME

Recommended Procurement and Application Scenarios for tert-Butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate


Scenario 1: Synthesis of Novel JAK3-Selective Inhibitors for Autoimmune Disease Research

A medicinal chemistry team aiming to discover or optimize a novel JAK3 inhibitor for treating rheumatoid arthritis or ulcerative colitis would procure this compound as the exclusive chiral starting material. The (3S,5S) stereochemistry is essential for constructing the correct pyrrolopyrazinylurea core, as documented in patents where derived compounds exhibit potent JAK3 inhibition with IC50 values ≤ 10 nM [1][2]. The use of this specific building block ensures the synthetic route is validated and the resulting molecules have the correct spatial orientation to bind selectively to the JAK3 ATP-binding pocket.

Scenario 2: Process Chemistry Development and Scale-Up for a JAK Inhibitor Clinical Candidate

Process chemists tasked with developing a robust, scalable, and cost-effective route for a clinical-stage JAK inhibitor would select this compound as a key intermediate. The defined stereochemistry eliminates the need for costly and time-consuming chiral separations later in the synthesis [3]. The ability to source this intermediate in multi-gram to kilogram quantities from reputable vendors with batch-to-batch consistency and detailed analytical documentation (e.g., HPLC purity, specific rotation) is critical for meeting regulatory requirements for Good Manufacturing Practice (GMP) production of the Active Pharmaceutical Ingredient (API).

Scenario 3: Building a Focused Library of Chiral Piperidine-Containing Compounds for Kinase Profiling

Researchers building a small, focused chemical library to probe the selectivity profile of a new chemical scaffold against a panel of kinases (e.g., JAK, Pim, PDK1) would procure a set of stereoisomers, including the (3S,5S) compound. By using each stereoisomer as a distinct building block to create a set of final compounds, the team can generate crucial structure-activity relationship (SAR) data. This allows them to correlate the specific stereochemistry of the piperidine core with selectivity for one kinase target (e.g., JAK3) over others (e.g., Pim kinases or PDK1) , thereby de-risking the lead optimization process.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-butyl ((3S,5S)-5-methylpiperidin-3-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.